molecular formula C11H15IO2 B12899518 5-(But-3-en-1-yl)-6-iodohexahydro-2H-cyclopenta[b]furan-2-one CAS No. 105555-18-8

5-(But-3-en-1-yl)-6-iodohexahydro-2H-cyclopenta[b]furan-2-one

Cat. No.: B12899518
CAS No.: 105555-18-8
M. Wt: 306.14 g/mol
InChI Key: JBOCHVDWLADTPA-UHFFFAOYSA-N
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Description

5-(But-3-en-1-yl)-6-iodohexahydro-2H-cyclopenta[b]furan-2-one: is a complex organic compound that belongs to the class of furan derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by halogenation and alkylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(But-3-en-1-yl)-6-iodohexahydro-2H-cyclopenta[b]furan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted furan derivatives .

Scientific Research Applications

5-(But-3-en-1-yl)-6-iodohexahydro-2H-cyclopenta[b]furan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 5-(But-3-en-1-yl)-6-iodohexahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(But-3-en-1-yl)-6-iodohexahydro-2H-cyclopenta[b]furan-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

105555-18-8

Molecular Formula

C11H15IO2

Molecular Weight

306.14 g/mol

IUPAC Name

5-but-3-enyl-6-iodo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

InChI

InChI=1S/C11H15IO2/c1-2-3-4-7-5-8-6-9(13)14-11(8)10(7)12/h2,7-8,10-11H,1,3-6H2

InChI Key

JBOCHVDWLADTPA-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1CC2CC(=O)OC2C1I

Origin of Product

United States

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